molecular formula C10H17NO6 B1278825 Boc-asp-ome CAS No. 98045-03-5

Boc-asp-ome

Cat. No. B1278825
CAS RN: 98045-03-5
M. Wt: 247.24 g/mol
InChI Key: IWFIVTBTZUCTQH-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of peptides with specific structural features is a common theme in the provided papers. For instance, the synthesis of the decaendothiopeptide BOC-Trp-Ile-Ala-Aib-Ile-Valψ[CSNH]Aib-Leu-Aib-Pro-OMe is achieved through a variation of the 'azirine/oxazolone method', which allows the incorporation of a thioamide group without causing epimerization . Similarly, the hexapeptide Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe is assembled with an overall yield of 44% using stepwise synthesis in solution, employing N alpha-boc-amino acids and a one-pot synthesis of Boc-Arg(Z2) . These methods demonstrate the precision and complexity involved in peptide synthesis, particularly when introducing specific functional groups or protecting groups to maintain the integrity of the peptide structure.

Molecular Structure Analysis

The molecular structures of the synthesized peptides are determined using various analytical techniques. Single-crystal X-ray crystallography confirms the structure of the decaendothiopeptide, revealing two types of helices . The crystal structure of Boc-Val-Pro-(D)Asp-Asp-Val-OMe monohydrate shows a reengineered type II beta-turn, which acts as a potential helix nucleator . Additionally, the homotripeptide Boc-[Asp(OMe)]3-OPac adopts an s-trans conformation in all peptide bonds, forming an infinite parallel β-sheet structure in the crystal . These findings highlight the diverse conformations that peptides can adopt, influenced by their sequence and the presence of specific amino acids.

Chemical Reactions Analysis

The papers do not provide explicit details on chemical reactions other than the synthesis of peptides. However, it can be inferred that the synthesis processes involve a series of chemical reactions, including coupling reactions, deprotection steps, and the formation of hydrogen bonds in the final structures . These reactions are crucial for the successful synthesis of peptides with desired conformations and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the peptides are inferred from their solution behavior and crystal structures. For example, the peptide Boc-Val-Val-Aib-Pro-Val-Val-Val-OMe exhibits solvent-dependent conformations, with a 3_10-helical structure favored in chloroform and an Aib-Pro β-turn in dimethylsulfoxide . The crystal structure of Boc-(Aib-DeltaZPhe)4-Aib-OMe at atomic resolution provides evidence for a 3_10-helix, which is maintained in solution as confirmed by NMR and FTIR spectroscopy . These properties are essential for understanding the stability and potential biological functions of the peptides.

Scientific Research Applications

1. Role in Apoptosis and Neuroprotection

Boc-asp-ome, also known as boc-aspartyl(OMe)-fluoromethylketone, is significant in the study of apoptosis (programmed cell death). It acts as a cell-permeable cysteine protease inhibitor and has been used as a tool in research to understand apoptosis in human diseases (Wolozin, 1997). Additionally, it has shown potential in neuroprotection, particularly in protecting neurons from apoptotic death, which is vital in research related to brain injuries and diseases like Parkinson's disease (Helt et al., 2001).

2. Investigation of Caspase-independent Cell Death

The effects of Boc-asp-ome have been explored in the context of caspase-independent cell death. This includes research in activated human peripheral T lymphocytes, where Boc-asp-ome was used to study apoptotic changes induced by various factors (Déas et al., 1998). Such studies are crucial for understanding complex cell death pathways beyond the traditional caspase-dependent mechanisms.

3. Peptide Synthesis and Biochemistry

Boc-asp-ome is integral in the field of peptide synthesis. It has been used in the synthesis of various peptides, including hexapeptides and heptapeptides, for applications in immunology and biochemistry. For instance, it was used in synthesizing a hexapeptide from Escherichia coli K88 protein fimbriae (Meldal & Kindtler, 1986). These synthetic peptides have implications in vaccine development and antigenic studies.

4. Structural Biology and Molecular Interactions

Research involving Boc-asp-ome has contributed to the understanding of molecular interactions and structural biology. For example, studies have examined the β-turn structure and intramolecular interactions of tetrapeptides containing Asp and Lys, providing insights into peptide conformations and stability (Ishii et al., 1985).

5. Therapeutic Applications and Drug Delivery

The potential of Boc-asp-ome in therapeutic applications, especially in drug delivery systems, has been explored. This includes the development of peptide-based nanostructures for controlled drug delivery, where Boc-asp-ome's properties are harnessed to create effective carriers for various drugs (Yadav et al., 2015).

properties

IUPAC Name

(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFIVTBTZUCTQH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-asp-ome

CAS RN

98045-03-5
Record name (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.0 g (6.18 mmol) of 4-(benzyloxy)-2-[(t-butoxycarbonyl)amino]-4-oxobutanoic acid was dissolved in a solvent mixture of 6 ml of methanol and 12 ml of toluene. 3.7 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the obtained solution and they were stirred for 3 hours. Additional 0.5 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the reaction mixture and they were stirred for 1 hour. The solvent was evaporated under reduced pressure. The residue was dissolved in 20 ml of ethanol. 2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they were stirred in hydrogen gas atmosphere for 19 hours. After the filtration, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
387
Citations
T Kato, S Kishimoto, A Asano - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
In the title homotripeptide {Boc-[Asp(OMe)]3-OPac}, C28H37N3O13, all peptide bonds adopt an s-trans conformation with respect to the N—H and C=O groups. In the crystal, N—H⋯O …
Number of citations: 9 scripts.iucr.org
I Frydrych, P Mlejnek, P Dolezel, V Zoumpourlis… - Toxicology in Vitro, 2008 - Elsevier
Synthetic caspase inhibitors and particularly broad-spectrum caspase inhibitors can prevent cells from death or at least slow down cell death process and abrogate some apoptotic …
Number of citations: 6 www.sciencedirect.com
VV Onoprienko, EA Yelin, AI Miroshnikov - Russian Journal of Bioorganic …, 2000 - Springer
Peptides Boc-Ala-Asn/Gln-OH and Boc-Asn/Gln-Ala-OH were saponified with barium hydroxide to corresponding Asp/Glu-containing peptides. Under the conditions of saponification, …
Number of citations: 6 link.springer.com
HK Bojes, X Feng, JP Kehrer, GM Cohen - Cell Death & Differentiation, 1999 - nature.com
The mechanism of cell death caused by cytokine deprivation remains largely unknown. FL5. 12 cells (a murine prolymphocytic cell line), following interleukin-3 (IL-3) withdrawal, …
Number of citations: 65 www.nature.com
P Thornton, E Pinteaux, RM Gibson… - Journal of …, 2006 - Wiley Online Library
Interleukin (IL)‐1 expression is induced rapidly in response to diverse CNS insults and is a key mediator of experimentally induced neuronal injury. However, the mechanisms of IL‐1‐…
Number of citations: 214 onlinelibrary.wiley.com
CY Chen, TZ Liu, WC Tseng, FJ Lu, RP Hung… - Food and chemical …, 2008 - Elsevier
(−)-Anonaine has been shown to have some anticancer activities, but the mechanisms of (−)-anonaine inducing cell death of human cancer cells is not fully understood. We investigated …
Number of citations: 68 www.sciencedirect.com
M Biebl, B Winner, J Winkler - Neuroreport, 2005 - journals.lww.com
The generation of new neurons in adult neurogenic regions is paralleled by a high rate of cell death. To further characterize the interplay between generation and removal of new cells, …
Number of citations: 27 journals.lww.com
S Grethe, MPS Ares, T Andersson… - Experimental cell research, 2004 - Elsevier
The role of p38 mitogen-activated protein kinase (MAPK) in apoptosis is a matter of debate. Here, we investigated the involvement of p38 MAPK in endothelial apoptosis induced by …
Number of citations: 173 www.sciencedirect.com
D Speidel, C Stocking - Cell Cycle, 2010 - Taylor & Francis
* Correspondence to: Daniel Speidel; Email: dspeidel@ cmri. org. au Submitted: 07/22/10; Accepted: 07/25/10 Previously published online: www. landesbioscience. com/journals/cc/…
Number of citations: 2 www.tandfonline.com
M Jiang, H Yang, H Fu - Organic letters, 2016 - ACS Publications
N-Acetoxyphthalimide derivatives of two genetically coded proteinogenic amino acids, l-aspartic acid and glutamic acid, were used as visible light photoredox chiral sources and radical …
Number of citations: 84 pubs.acs.org

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